5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol
Overview
Description
5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C15H13N3OS and its molecular weight is 283.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol are mycobacterial cytochrome P450 enzymes (P450s) . These enzymes play a crucial role in the physiological functions of Mycobacterium tuberculosis . The compound also shows specificity towards CLK1 among other targets .
Mode of Action
The compound interacts with its targets by binding to the active site of mycobacterial CYP 125 and CYP 121 . This interaction inhibits the binding of cholesterol at the receptor site . The compound’s mode of action is important in terms of its antitubercular activity .
Biochemical Pathways
The compound affects the biochemical pathways involving mycobacterial cytochrome P450 enzymes. By inhibiting these enzymes, it disrupts the normal physiological functions of Mycobacterium tuberculosis
Pharmacokinetics
The compound’s interaction with human p450s is reported to be less, suggesting a potential for good bioavailability .
Result of Action
The compound exhibits potent in vitro antitubercular activity against M. tuberculosis H37Rv and multi-drug resistant (MDR) strains of Mycobacterium . It also displays excellent potency towards receptors in the micromolar range .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWCQEKKUKYOIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354134 | |
Record name | 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-68-1 | |
Record name | 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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